molecular formula C32H30N2O2 B1242521 Berbaman

Berbaman

Cat. No.: B1242521
M. Wt: 474.6 g/mol
InChI Key: DXOFVPWKAMNEHO-XZWHSSHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berbaman is the parent hydride of bisbenzylisoquinoline (BBIQ) alkaloids, characterized by two benzyltetrahydroisoquinoline units linked via ether bonds . A prominent derivative is tetrandrine (6,6',7,12-tetramethoxy-2,2'-dimethyl-1β-berbaman), isolated from Stephania tetrandra . Its molecular formula is C₃₈H₄₂N₂O₆ (MW: 622.75 g/mol), featuring methoxy and methyl substitutions at specific positions . This compound derivatives exhibit diverse pharmacological activities, including calcium channel blockade, anti-inflammatory effects, and multidrug resistance (MDR) reversal in cancer cells .

Properties

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

(1S,14R)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24(32),25,27(31)-dodecaene

InChI

InChI=1S/C32H30N2O2/c1-3-22-17-26(5-1)35-25-10-7-21(8-11-25)18-29-28-20-27(12-9-23(28)13-15-33-29)36-31-6-2-4-24-14-16-34-30(19-22)32(24)31/h1-12,17,20,29-30,33-34H,13-16,18-19H2/t29-,30+/m0/s1

InChI Key

DXOFVPWKAMNEHO-XZWHSSHBSA-N

Isomeric SMILES

C1CN[C@@H]2CC3=CC(=CC=C3)OC4=CC=C(C[C@H]5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4

Canonical SMILES

C1CNC2CC3=CC(=CC=C3)OC4=CC=C(CC5C6=C(CCN5)C=CC(=C6)OC7=CC=CC1=C27)C=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Berbaman Derivatives

Tetrandrine
  • Structure : 6,6',7,12-Tetramethoxy-2,2'-dimethyl substitution .
  • Source : Stephania tetrandra .
  • Pharmacology: Inhibits L-type calcium channels, reducing myocardial ischemia . Reverses MDR in acute myelogenous leukemia (AML) by suppressing P-glycoprotein . Anti-fibrotic effects in liver and lung tissues .
Hernandezine
  • Structure : 5,6,6',7,12-Pentamethoxy-2,2'-dimethyl substitution (C₃₉H₄₄N₂O₇; MW: 652.79 g/mol) .
  • Source : Thalictrum glandulosissimum .
  • Pharmacology: Shares calcium channel blockade properties with tetrandrine .
Berbamine
  • Structure : Differs in methoxy group positions (e.g., 7-O-demethylated variant) .
  • Source : Berberis soulieana .
  • Pharmacology: Immunomodulatory effects and MDR reversal . Less potent calcium channel blocker compared to tetrandrine .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Methoxy Substituents Key Pharmacological Activities Natural Source
This compound Base structure - None Parent compound; no direct activity Synthetic reference
Tetrandrine C₃₈H₄₂N₂O₆ 622.75 6,6',7,12 Calcium blockade, MDR reversal, anti-fibrosis Stephania tetrandra
Hernandezine C₃₉H₄₄N₂O₇ 652.79 5,6,6',7,12 Calcium blockade (putative), anti-inflammatory Thalictrum glandulosissimum
Berbamine C₃₇H₄₀N₂O₆ 608.73 Varies Immunomodulation, weaker calcium blockade Berberis soulieana

Research Findings and Clinical Relevance

  • Tetrandrine vs. Hernandezine: Tetrandrine’s additional methyl group at C-2 enhances its binding affinity to calcium channels compared to hernandezine .
  • Tetrandrine vs. Berbamine :

    • Berbamine’s lack of a 7-O-methyl group correlates with reduced efficacy in MDR reversal, highlighting the importance of methoxy positioning .
  • Synthetic Derivatives :

    • Alkylation at the 7-O position in tetrandrine derivatives increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berbaman
Reactant of Route 2
Berbaman

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